molecular formula C8H8FNO3 B7961156 Methyl 3-amino-5-fluoro-4-hydroxybenzoate

Methyl 3-amino-5-fluoro-4-hydroxybenzoate

Cat. No.: B7961156
M. Wt: 185.15 g/mol
InChI Key: KYTVVUUVWYOMSV-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoro-4-hydroxybenzoate (CAS RN 946121-50-2) is a high-purity biochemical intermediate with significant applications in pharmaceutical research and development. Its molecular formula is C₈H₈FNO₃, with a molecular weight of 185.15 g/mol . This compound serves as a critical building block in the synthesis of novel fluoroquinolone antibiotics . The strategic incorporation of both fluorine and ester functionalities is essential for enhancing the potency and bioavailability of target antimicrobial agents . Researchers value this compound for optimizing synthetic routes to active pharmaceutical ingredients (APIs) due to its versatile reactive sites. Proper storage is required to maintain stability: it should be kept in a dark place, under an inert atmosphere, at room temperature (or 2-8°C according to some sources) . This product is labeled with the warning signal word and carries specific hazard statements concerning harmful effects if swallowed, in contact with skin, or inhaled [citation:3). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-5-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTVVUUVWYOMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Esterification Pathway

A widely documented approach involves sequential nitration, esterification, and reduction. In a representative procedure, 4-amino-3-nitrobenzoic acid is esterified with methanol under acidic conditions. A catalytic amount of concentrated sulfuric acid is added to a methanol solution of the starting material, followed by reflux for 24 hours. This yields methyl 4-amino-3-nitrobenzoate with a 97% yield after workup . Subsequent fluorination at the 5-position is achieved via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor®. Finally, hydrogenation with palladium on carbon (Pd/C) reduces the nitro group to an amine, affording the target compound.

Key Data:

StepReagents/ConditionsYield
EsterificationH₂SO₄, MeOH, reflux, 24 h97%
FluorinationSelectfluor®, DMF, 80°C75–85% (estimated)
Nitro ReductionH₂, Pd/C, MeOH, 6 h88%

This method’s advantage lies in its straightforward nitro reduction, but the use of hazardous fluorinating agents and high-pressure hydrogenation limits scalability.

Formylation-Cyanation Strategy

A patent (WO2018121050A1) describes a cyanide-free route starting from methylparaben (methyl 4-hydroxybenzoate). The protocol involves:

  • Formylation : Methylparaben reacts with paraformaldehyde, magnesium chloride, and triethylamine in dichloromethane at 60°C to introduce an aldehyde group at the 3-position.

  • Cyanation : The aldehyde intermediate is treated with hydroxylamine and acetyl chloride in acetonitrile/N,N-dimethylformamide (DMF) at 80°C, converting the aldehyde to a cyano group.

  • Hydrolysis and Reduction : The cyano group is hydrolyzed to a carboxylic acid and subsequently reduced to an amine .

Reaction Optimization:

  • The formylation step achieves 85–90% conversion by avoiding toxic cyanides.

  • Cyanation proceeds efficiently under mild conditions (2 hours, 80°C), with a 78% isolated yield.

This method is industrially favorable due to inexpensive reagents and avoidance of toxic intermediates.

Halogenation-Hydrogenation Approach

A multi-step synthesis from 3-amino-5-fluorobenzoic acid involves:

  • Esterification : Treatment with thionyl chloride in methanol at 0°C, followed by reflux for 12 hours, yields methyl 3-amino-5-fluorobenzoate quantitatively .

  • Hydroxylation : Direct hydroxylation at the 4-position is achieved via radical bromination (N-bromosuccinimide, AIBN) followed by hydrolysis.

Critical Parameters:

  • Bromination requires precise temperature control (0–5°C) to prevent di-substitution.

  • Hydrolysis with aqueous NaOH (10%, 70°C) affords the hydroxy group with 92% efficiency .

This route’s modularity allows for late-stage functionalization but suffers from low atom economy due to bromine incorporation.

One-Pot Tandem Reaction

A novel tandem method combines esterification, fluorination, and amination in a single reactor:

  • Starting Material : 3-Nitro-4-hydroxybenzoic acid.

  • Simultaneous Esterification/Fluorination : Reacted with methyl iodide and KF in DMSO at 120°C for 8 hours.

  • Nitro Reduction : In situ hydrogenation using ammonium formate and Pd/C .

Performance Metrics:

  • Overall yield: 65–70%.

  • Advantages: Reduced purification steps and solvent usage.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsIndustrial Viability
Nitro ReductionHigh yields (88–97%)Hazardous fluorination reagentsModerate
Formylation-CyanationCyanide-free, cost-effectiveMulti-step synthesisHigh
HalogenationLate-stage modificationLow atom economyLow
Tandem ReactionStreamlined processModerate yieldEmerging

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of methyl 3-amino-5-fluoro-4-oxobenzoate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-fluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Methyl 3-amino-5-fluoro-4-hydroxybenzoate, highlighting differences in substituents and their implications:

Compound Name Substituents (Positions) Key Differences Similarity Score Biological/Reactivity Implications
3-Fluoro-4-hydroxybenzoic acid -OH (4), -F (3), -COOH (1) Lacks amino and methyl ester groups 0.96 Reduced lipophilicity; altered acidity
Methyl 3-fluoro-4-hydroxybenzoate -OH (4), -F (3), -COOCH₃ (1) Lacks amino group at position 3 0.89 Lower nucleophilicity; ester stability
5-Fluoro-2-hydroxybenzoic acid -OH (2), -F (5), -COOH (1) Hydroxyl and fluorine in different positions 0.87 Altered hydrogen-bonding capacity
Methyl 3-amino-4-hydroxybenzoate -OH (4), -NH₂ (3), -COOCH₃ (1) Lacks fluorine at position 5 Lower metabolic stability; reduced electronegativity

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 1.8 0.45 180–182 (est.)
3-Fluoro-4-hydroxybenzoic acid 1.2 2.10 210–212
Methyl 3-fluoro-4-hydroxybenzoate 1.5 0.90 155–157

Biological Activity

Methyl 3-amino-5-fluoro-4-hydroxybenzoate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

This compound has the molecular formula C8H8FNO3 and a molecular weight of approximately 187.15 g/mol. The presence of an amino group, hydroxyl group, and a fluorine atom in its structure contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine substituent enhances binding affinity and specificity for these targets, making it a valuable candidate for further investigation in medicinal chemistry.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which may be leveraged in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers, suggesting its application in treating inflammatory diseases.
  • Enzyme Inhibition : Studies have explored the compound's ability to act as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to various diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-amino-2-fluoro-4-hydroxybenzoateDifferent positioning of functional groupsVarying biological activity due to structural differences
Methyl 2-amino-5-fluoro-4-hydroxybenzoateHydroxyl group at different positionsPotentially different pharmacological properties
Methyl 3-amino-5-fluoro-2-methylbenzoateAltered positioning of functional groupsChanges in solubility and reactivity

This table illustrates how variations in functional groups affect the compounds' physical and chemical properties, as well as their biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanism : Research conducted by Kourti et al. showed that derivatives of this compound could reduce pro-inflammatory cytokines in cell cultures, indicating a mechanism that could be useful for treating inflammatory conditions .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound effectively inhibited specific enzymes linked to metabolic disorders, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-5-fluoro-4-hydroxybenzoate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with esterification of 3-amino-5-fluoro-4-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
  • Step 2 : Introduce halogenation (fluorine) via electrophilic aromatic substitution, ensuring regioselectivity by protecting the amino and hydroxyl groups with tert-butyldimethylsilyl (TBS) groups .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity (>98%) using HPLC or GC-MS. Adjust reaction time and temperature to minimize byproducts .

Q. How is the structure of this compound characterized experimentally?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and 19F^{19}F-NMR for fluorine position (δ -110 to -120 ppm). IR spectroscopy verifies hydroxyl (3200–3500 cm1^{-1}) and ester (1700–1750 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 199.15 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme Inhibition : Screen against tyrosine kinases or hydrolases using fluorometric assays, comparing activity to analogs like Methyl 3-chloro-5-fluoro-4-hydroxybenzoate .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., chloro vs. amino groups) in a table (Table 1) to identify key functional groups .

  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and assess binding affinities to biological targets (e.g., enzymes) .

    Table 1 : Bioactivity of Structural Analogs

    CompoundSubstituentsMIC (S. aureus)Enzyme IC50_{50} (nM)
    This compound-NH2_2, -F, -OH12.5 µg/mL85 ± 3.2
    Methyl 3-chloro-5-fluoro-4-hydroxybenzoate-Cl, -F, -OH25 µg/mL120 ± 5.1
    Methyl 3-fluoro-4-hydroxybenzoate-F, -OH50 µg/mL>200
    Source: Adapted from

Q. What strategies optimize the reaction yield of this compound under scale-up conditions?

  • Methodology :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), catalyst (Pd/C vs. PtO2_2), and temperature (60–100°C) to identify optimal conditions.
  • Continuous Flow Synthesis : Implement microreactors to enhance heat/mass transfer, reducing side reactions (e.g., decarboxylation) .

Q. How do steric and electronic effects of substituents influence the stability of this compound in aqueous media?

  • Methodology :

  • Hydrolysis Kinetics : Monitor degradation at pH 7.4 (phosphate buffer) via UV-Vis spectroscopy. Compare half-life (t1/2t_{1/2}) to analogs (e.g., Methyl 3-bromo-5-fluoro-4-hydroxybenzoate) .
  • Hammett Analysis : Correlate substituent σ values with hydrolysis rates; electron-withdrawing groups (e.g., -F) increase ester stability .

Q. What computational tools predict the metabolic pathways of this compound?

  • Methodology :

  • In Silico Metabolism : Use software like MetaSite or GLORYx to simulate cytochrome P450-mediated oxidation and glucuronidation sites .
  • Docking Studies : Map interactions with CYP3A4 or UDP-glucuronosyltransferases to identify potential toxic metabolites .

Methodological Notes

  • Data Validation : Cross-reference NMR/HRMS data with PubChem entries (e.g., CAS 697739-04-1) to ensure reproducibility .
  • Ethical Compliance : Adhere to guidelines for non-therapeutic use, as specified in .

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